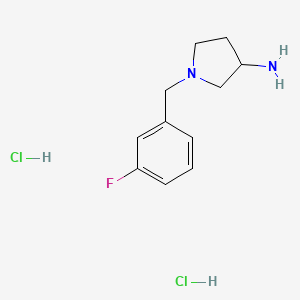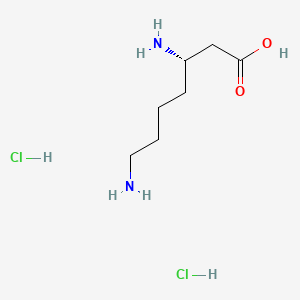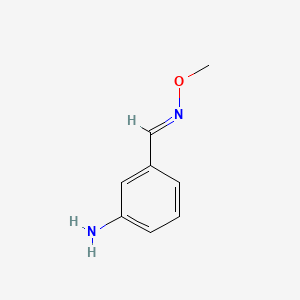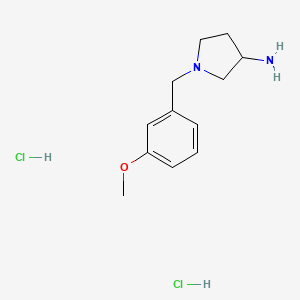
Bis(cyclopentadienyl)dimethyltitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(cyclopentadienyl)dimethyltitanium is a useful research compound. Its molecular formula is C12H16Ti and its molecular weight is 208.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis reagent , primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes, ketones, and esters .
Mode of Action
The Petasis reagent interacts with its targets (carbonyl groups) through a process known as olefination . This process involves the conversion of a carbonyl group into a terminal alkene . The active olefinating reagent, Cp2TiCH2, is generated in situ upon heating . With the organic carbonyl, this titanium carbene forms a four-membered oxatitanacyclobutane that releases the terminal alkene .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of carbonyl groups to alkenes . This transformation is significant in organic synthesis, as it allows for the creation of a wide range of alkenes from various carbonyl-containing compounds .
Result of Action
The result of this compound’s action is the formation of terminal alkenes from carbonyl-containing compounds . This transformation is useful in organic synthesis, enabling the creation of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. It is known to be air-stable and is commonly used in solution with toluene or THF . The reaction can be performed at relatively high temperatures without decomposition, indicating good thermal stability . It should be stored away from fire sources and high temperatures due to its flammability . It should also be kept away from acids, oxidizing agents, and other organic substances to avoid violent reactions or fire .
Biochemical Analysis
Biochemical Properties
Bis(cyclopentadienyl)dimethyltitanium is known for its high reactivity and electron-rich nature . The cyclopentadienyl in the molecule can provide many electrons, making it a good electron donor . This electron-rich nature allows this compound to have a wide range of applications in coordination chemistry .
Molecular Mechanism
This compound is known for its high reactivity . It can react with many compounds and can act as a catalyst in various organic synthesis reactions
Temporal Effects in Laboratory Settings
The stability of this compound is well-documented. It has good thermal stability and can react at higher temperatures without decomposing . This makes it an ideal catalyst for many organic synthesis reactions .
Properties
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNMHOFZZXZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B1143239.png)




![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)


![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)
